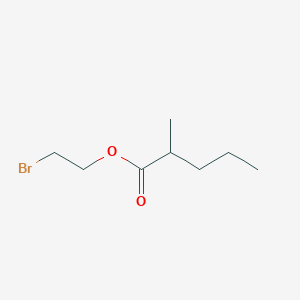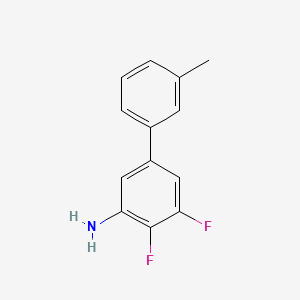
2,3-Difluoro-5-(3-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-5-(3-methylphenyl)aniline: is an aromatic amine compound characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotization of 2,3-difluoroaniline followed by coupling with 3-methylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-(3-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: 2,3-Difluoro-5-(3-methylphenyl)aniline is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: The compound’s potential medicinal applications include its use in the development of anti-inflammatory and anticancer agents. Fluorinated aromatic compounds are known for their ability to interact with biological targets in unique ways, leading to improved therapeutic profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its incorporation into polymers and coatings can enhance their chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2,3-Difluoro-5-(3-methylphenyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity.
Comparison with Similar Compounds
2,3-Difluoroaniline: Lacks the 3-methylphenyl group, resulting in different chemical and biological properties.
3,5-Difluoroaniline: Has fluorine atoms in different positions, affecting its reactivity and applications.
2,3,4,5-Tetrafluoroaniline: Contains additional fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.
Uniqueness: 2,3-Difluoro-5-(3-methylphenyl)aniline is unique due to the specific positioning of its fluorine atoms and the presence of a methyl group
Properties
Molecular Formula |
C13H11F2N |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
2,3-difluoro-5-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H11F2N/c1-8-3-2-4-9(5-8)10-6-11(14)13(15)12(16)7-10/h2-7H,16H2,1H3 |
InChI Key |
HYPSOWSQOLFYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C(=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



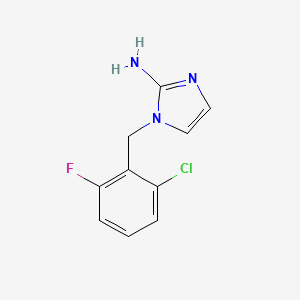
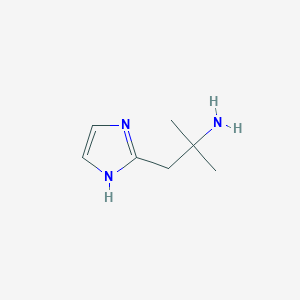
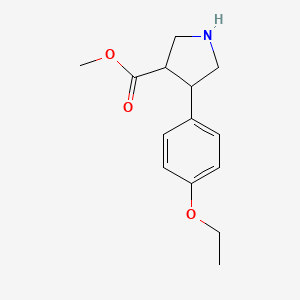
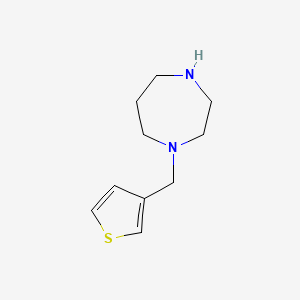


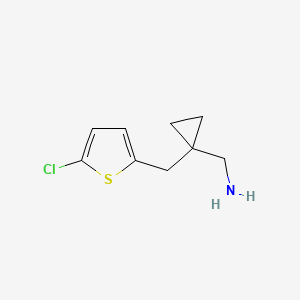
![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
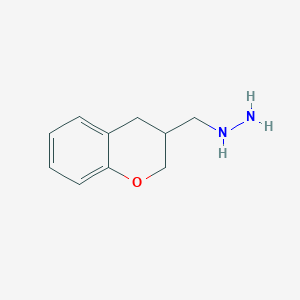
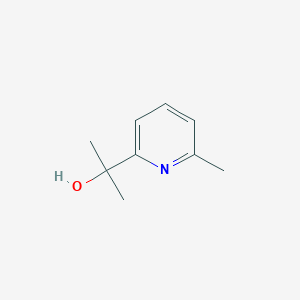

![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
